Prolame

描述

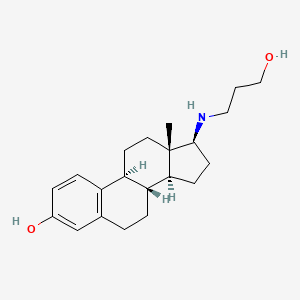

Prolame (17β-aminoestrogen) is a synthetic estrogen analog characterized by its structural and functional resemblance to endogenous estradiol (E2). It acts as a high-affinity ligand for the G protein-coupled estrogen receptor 1 (GPER1), a membrane-bound receptor implicated in cancer proliferation, cardiovascular regulation, and neuroendocrine signaling . Computational docking studies reveal that this compound binds to GPER1 via key amino acid interactions (e.g., GLU:121, ARG:122, PHE:206, and LEU:119), mirroring E2’s binding motifs . In vitro, this compound induces significant cell proliferation in estrogen-sensitive cancer cell lines (e.g., MCF-7 and SIHA), with effects comparable to E2 at concentrations as low as 1×10⁻¹⁰ M . Beyond oncology, this compound exhibits cardioprotective properties by modulating nitric oxide (NO) and cGMP pathways and demonstrates antidepressant-like effects in rodent models .

属性

CAS 编号 |

99876-41-2 |

|---|---|

分子式 |

C21H31NO2 |

分子量 |

329.5 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-17-(3-hydroxypropylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H31NO2/c1-21-10-9-17-16-6-4-15(24)13-14(16)3-5-18(17)19(21)7-8-20(21)22-11-2-12-23/h4,6,13,17-20,22-24H,2-3,5,7-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

InChI 键 |

FRZIQVNLLGECCX-MJCUULBUSA-N |

SMILES |

CC12CCC3C(C1CCC2NCCCO)CCC4=C3C=CC(=C4)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCO)CCC4=C3C=CC(=C4)O |

规范 SMILES |

CC12CCC3C(C1CCC2NCCCO)CCC4=C3C=CC(=C4)O |

同义词 |

17beta-(3-hydroxy-1-propylamino)-1,3,5(10)-estratrien-3-ol N-(3-hydroxy-1,3,5(10)-estratrien-17-yl)-3-hydroxypropylamine prolame |

产品来源 |

United States |

相似化合物的比较

Structural and Binding Affinity Comparisons

Prolame belongs to the 17β-aminoestrogen (17β-AE) family, which includes analogs like Butolame and Pentolame, differing in side-chain length and functional groups.

Key Findings :

- This compound’s binding affinity (ΔG = -8.2 kcal/mol) is closer to E2 (-9.1 kcal/mol) than to Butolame (-7.5 kcal/mol) or Pentolame (-6.8 kcal/mol), explaining its E2-like proliferative effects .

- Hydrophobic interactions with PHE:206 and LEU:119 are critical for this compound’s GPER1 activation, a feature shared with E2 but absent in Butolame and Pentolame .

Cell Viability and Proliferation

Key Findings :

- This compound mimics E2’s proliferative effects in hormone-dependent cancers, whereas Butolame acts as an antitumor agent by reducing viability .

- Combined treatments (e.g., this compound + G36, a GPER1 antagonist) partially reverse proliferative effects, suggesting context-dependent signaling crosstalk .

Functional and Pharmacological Differences

Anticoagulant Effects

Key Findings :

- This compound and Butolame exhibit anticoagulant properties, contrasting with E2’s procoagulant effects .

- Butolame’s higher anticoagulant potency (IC₅₀ = 5.4 mg/animal) vs. This compound (IC₅₀ = 66.6 mg/animal) correlates with its extended hydrophobic side chain .

Neurobehavioral Effects

- Antidepressant Activity : this compound mimics E2’s antidepressant effects in ovariectomized rats, while Butolame and Pentolame lack this activity .

- Anti-Anxiety Effects : Butolame and Pentolame reduce anxiety-like behaviors without affecting depression, highlighting functional divergence within the 17β-AE family .

Mechanistic Divergence

- GPER1 vs. ERα/β Activation : this compound and E2 activate both GPER1 and nuclear estrogen receptors (ERα/β), whereas Butolame and Pentolame show preferential ERα activation at high concentrations .

- Downstream Signaling : this compound upregulates c-fos phosphorylation (a proliferation marker) similarly to E2, while Pentolame suppresses it in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。